

Technical Guide: Spectroscopic Characterization of Methyl 2-(4-methylphenoxy)benzoate

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Compound of Interest

Compound Name:	Methyl 2-(4-methylphenoxy)benzoate
CAS No.:	21905-72-6
Cat. No.:	B146955

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Compound Overview & Structural Logic

- IUPAC Name: **Methyl 2-(4-methylphenoxy)benzoate**
- CAS Number (Acid Precursor): 21905-69-1 (2-(4-methylphenoxy)benzoic acid)
- Molecular Formula:
- Molecular Weight: 242.27 g/mol
- Physical State: Viscous oil or low-melting solid (Predicted MP < 50°C, based on ester derivative of acid MP 109-112°C).

Structural Components for Spectral Analysis

The molecule consists of two distinct aromatic systems linked by an ether oxygen, with an ester functionality on the first ring:

- Ring A (Benzoate): An ortho-disubstituted benzene ring. The ester group is electron-withdrawing (deshielding), while the ether oxygen is electron-donating (shielding).
- Ring B (Tolyl): A para-substituted benzene ring (p-tolyl). The methyl group and the ether oxygen create a classic AA'BB' coupling system.

Synthesis & Experimental Context

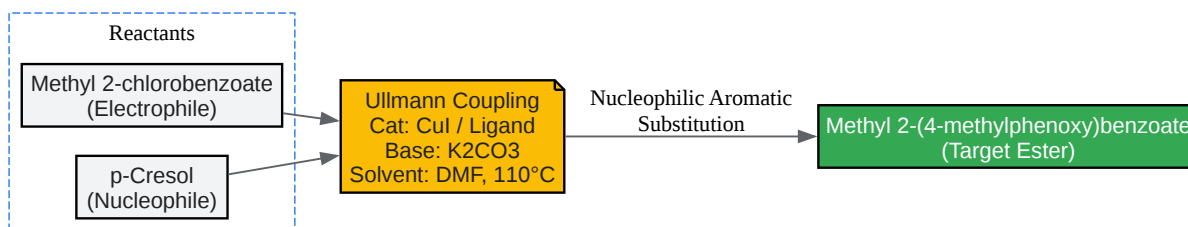
To understand the impurity profile and spectral background, it is essential to know the synthesis route. The standard preparation involves an Ullmann-type ether synthesis.

Reaction Pathway[1]

- Reactants: Methyl 2-chlorobenzoate (or 2-bromobenzoate) + p-Cresol.
- Catalyst: Copper(I) source (e.g., CuI, Cu powder) or Palladium-catalyzed Buchwald-Hartwig coupling.
- Base:

or

.



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Figure 1: Synthesis of **Methyl 2-(4-methylphenoxy)benzoate** via Ullmann Coupling.

Spectroscopic Data Analysis[1][2][3]

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz[1]

The proton spectrum is characterized by two distinct methyl singlets and a complex aromatic region (8 protons).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic (Causality)
	3.75 - 3.85	Singlet (s)	3H	Methyl ester protons.[1] Typical range for benzoate methyl esters.
	2.32 - 2.36	Singlet (s)	3H	Tolyl methyl group. Attached to aromatic ring.
H-6 (Benzoate)	7.90 - 7.95	dd (Hz)	1H	Most Deshielded. Ortho to the electron-withdrawing carbonyl (). Anisotropic effect shifts this downfield.
H-4 (Benzoate)	7.40 - 7.48	td (Hz)	1H	Para to the ether oxygen; meta to carbonyl.
H-5 (Benzoate)	7.10 - 7.18	td (Hz)	1H	Meta to ether; para to carbonyl.
H-3 (Benzoate)	6.85 - 6.95	dd (Hz)	1H	Shielded. Ortho to the electron-donating ether oxygen.
H-2', 6' (Tolyl)	6.90 - 7.00	d (Hz)	2H	Ortho to the ether linkage. Part of AA'BB' system.

H-3', 5' (Tolyl)	7.10 - 7.15	d (Hz)	2H	Ortho to the methyl group. Part of AA'BB' system.
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Key Diagnostic Feature: Look for the doublet of doublets at ~7.9 ppm (H-6) and the upfield shift of H-3 (~6.9 ppm) caused by the phenoxy ether donation.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ()	Functional Group	Mode	Notes
1725 - 1740	Ester	Stretch	Strong, sharp band. Characteristic of conjugated esters (benzoates).
1580 - 1600	Aromatic	Stretch	Multiple bands indicating aromatic rings.
1230 - 1260	Ester	Stretch	Strong band ("C-O-C" antisymmetric stretch).
1190 - 1210	Ether	Stretch	Characteristic diaryl ether vibration.
2950	Alkyl	Stretch	Weak bands from methyl groups (and).

C. Mass Spectrometry (EI-MS)

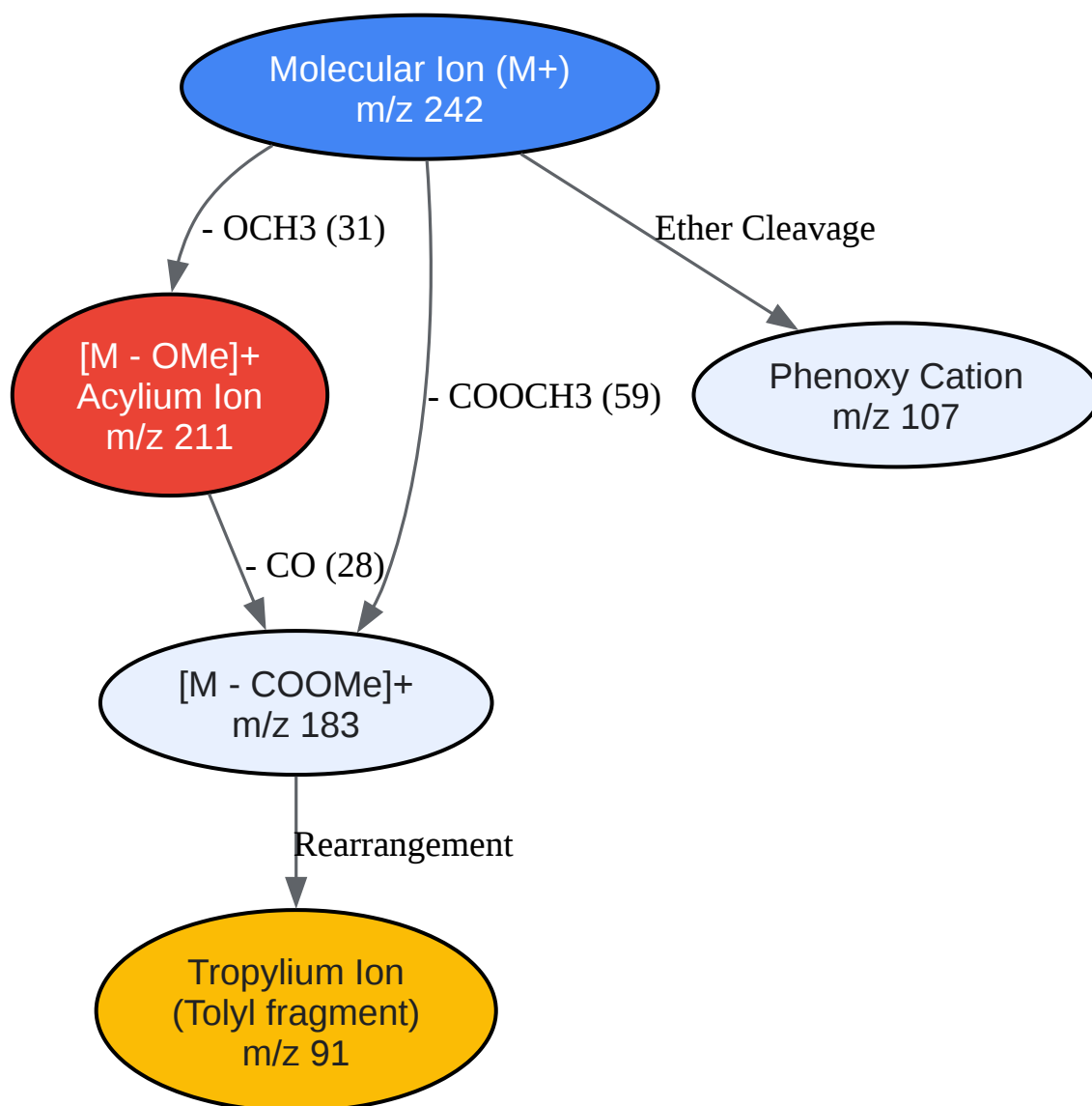
Ionization: Electron Impact (70 eV).

The fragmentation follows a predictable pathway for benzoate esters and diaryl ethers.

- Molecular Ion (): m/z 242 (Significant intensity).
- Base Peak: Often m/z 211 () or m/z 135.

Fragmentation Pathway Logic:

- Loss of Methoxy: Cleavage of the ester methoxy group () yields the acylium ion [m/z 211].
- Loss of Carbonyl: Decarbonylation () from the acylium ion yields the diaryl ether cation [m/z 183].
- Ether Cleavage: Rupture of the ether bond can yield the tropylium ion () at [m/z 91] (from the tolyl fragment) or the substituted benzoyl cation.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure high-resolution spectral acquisition without concentration effects.

- Mass: Weigh 5–10 mg of **Methyl 2-(4-methylphenoxy)benzoate**.
- Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Filtration: If the sample is synthesized crude, filter through a small plug of glass wool in a Pasteur pipette to remove inorganic salts (, CuI) which can cause line broadening.
- Acquisition: Run 16 scans for
H and 256-1024 scans for
C.

Protocol 2: Thin Layer Chromatography (TLC) Identification

Objective: Rapid purity check.

- Stationary Phase: Silica Gel
- Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).
- Visualization: UV light (254 nm). The compound will appear as a dark spot due to UV absorption by the conjugated aromatic system.
- Rf Value: Expected ~0.4 - 0.5 (Less polar than the starting phenol, more polar than pure hydrocarbons).

References

- Synthesis & Properties of Diaryl Ethers: Theil, F. (1999). *Angewandte Chemie International Edition*, 38(16), 2345-2347. (General reference for Ullmann ether synthesis conditions).
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- NMR Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer-Verlag Berlin

Heidelberg.

- Spectral Database: SDBS (Spectral Database for Organic Compounds). Methyl benzoate derivatives. AIST, Japan.

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Sources

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